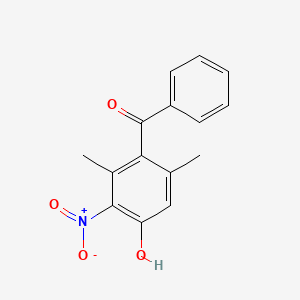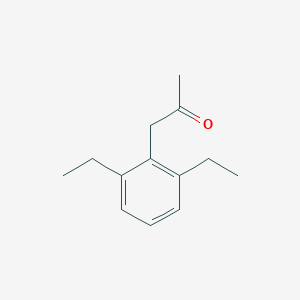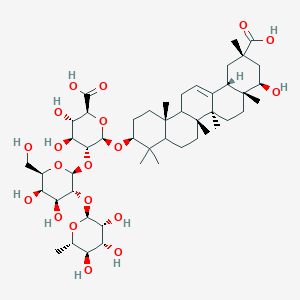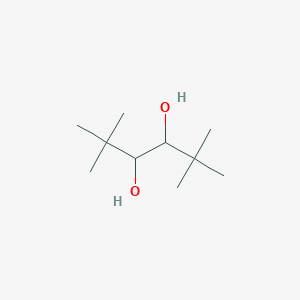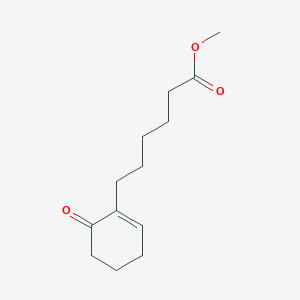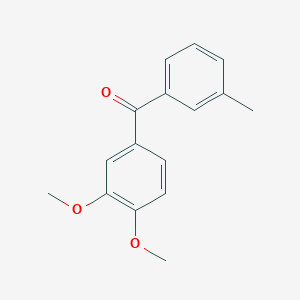
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C16H16O3 It is characterized by the presence of two methoxy groups attached to a phenyl ring and a methyl group attached to another phenyl ring, both connected through a methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Materials: 3,4-Dimethoxybenzoyl chloride and 3-methylbenzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Procedure: The 3,4-dimethoxybenzoyl chloride is added dropwise to a solution of 3-methylbenzene and aluminum chloride under stirring. The mixture is then refluxed for several hours.
Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of safer solvents and greener catalysts is also explored to minimize environmental impact.
化学反応の分析
Types of Reactions: (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
(3,4-Dimethoxyphenyl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbonyl group can also engage in interactions with nucleophilic sites on biological molecules.
類似化合物との比較
- (2,4-Dimethoxyphenyl)(3-methylphenyl)methanone
- (3,4-Dimethoxyphenyl)(2-methylphenyl)methanone
- (3,4-Dimethoxyphenyl)(4-methylphenyl)methanone
Comparison:
- Structural Differences: The position of the methoxy and methyl groups on the phenyl rings can significantly influence the compound’s chemical and physical properties.
- Reactivity: The presence and position of substituents affect the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may have overlapping applications, specific structural features can make (3,4-Dimethoxyphenyl)(3-methylphenyl)methanone more suitable for certain uses, such as in drug design or material science.
特性
CAS番号 |
116412-88-5 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C16H16O3/c1-11-5-4-6-12(9-11)16(17)13-7-8-14(18-2)15(10-13)19-3/h4-10H,1-3H3 |
InChIキー |
RRRUUGCPGQGKBG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


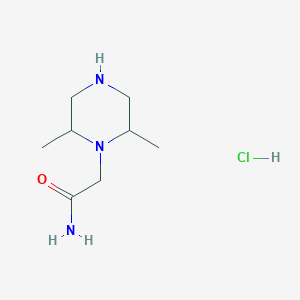
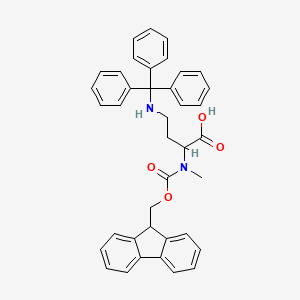
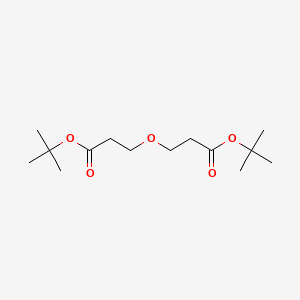
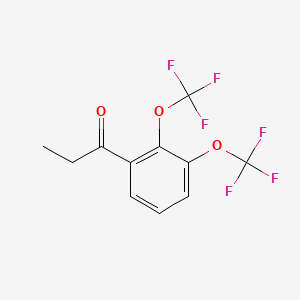
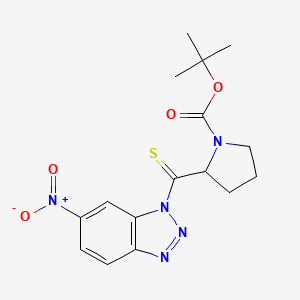
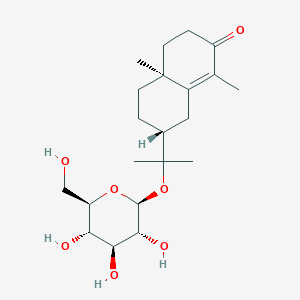
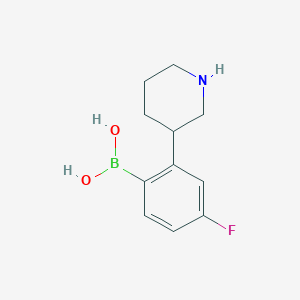
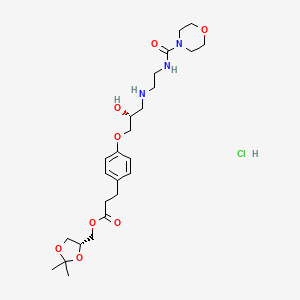
![Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester](/img/structure/B14074839.png)
